(S)-N-Boc-3-Bromophenylalanine
CAS No.: 82278-73-7
Cat. No.: VC21541539
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82278-73-7 |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 344.2 g/mol |
IUPAC Name | (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChI Key | FBUDYESOPLBQIR-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Chemical Identity and Properties
Structural Characteristics
(S)-N-Boc-3-Bromophenylalanine is a modified amino acid with a bromine atom at the meta position of the phenyl ring. The compound maintains the S-configuration at the alpha carbon, preserving the natural L-stereochemistry found in proteinogenic amino acids. The N-terminus is protected by a Boc group, which provides stability against various reaction conditions while allowing selective deprotection under acidic conditions.
The molecular structure consists of a central chiral carbon attached to an amino group (protected by Boc), a carboxylic acid group, a hydrogen atom, and a 3-bromobenzyl side chain. This arrangement provides multiple functional sites for chemical modifications and coupling reactions.
Physical and Chemical Properties
(S)-N-Boc-3-Bromophenylalanine exhibits specific physicochemical properties that make it valuable for various applications. The compound has a molecular formula of C₁₄H₁₈BrNO₄ and a molecular weight of 344.2 g/mol. Its IUPAC name is (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its complex structure with multiple functional groups.
The following table summarizes the key properties and identifiers of (S)-N-Boc-3-Bromophenylalanine:
Property | Value |
---|---|
CAS Number | 82278-73-7 |
Molecular Formula | C₁₄H₁₈BrNO₄ |
Molecular Weight | 344.2 g/mol |
IUPAC Name | (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChIKey | FBUDYESOPLBQIR-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
The compound's bromine atom at the meta position of the phenyl ring provides a reactive site for various cross-coupling reactions, particularly those involving transition metal catalysis. Meanwhile, the carboxylic acid group enables peptide bond formation, and the Boc-protected amine can be selectively deprotected under acidic conditions to facilitate subsequent coupling reactions.
Synthesis Approaches
Boc Protection Method
One of the primary methods for synthesizing (S)-N-Boc-3-Bromophenylalanine involves the protection of the amino group of 3-bromophenylalanine with a tert-butyloxycarbonyl (Boc) group. This reaction typically employs sodium bicarbonate (3 equivalents) and t-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a mixture of 1,4-dioxane and water .
The reaction proceeds under mild conditions and has been reported to achieve excellent yields of up to 98% . This high-yielding reaction makes it an efficient and practical approach for the preparation of this valuable building block. The general reaction can be represented as:
3-Bromophenylalanine + Boc₂O → (S)-N-Boc-3-Bromophenylalanine
Further Derivatization
The bromine functionality in (S)-N-Boc-3-Bromophenylalanine makes it a versatile intermediate for further transformations. For instance, the compound can undergo borylation to produce boronate derivatives, which are valuable for subsequent Suzuki coupling reactions . This transformation is particularly important in macrocyclization strategies employed in the synthesis of complex peptide-based compounds.
One reported approach involves benzylation and borylation reactions of (S)-N-Boc-3-Bromophenylalanine to produce boronate derivatives. These intermediates can then be incorporated into more complex structures through various coupling reactions . The resulting compounds find applications in the synthesis of bioactive molecules, including potential antimalarial peptides .
Applications in Peptide Chemistry
Role in Peptide Synthesis
Pharmaceutical and Medicinal Applications
Role in Drug Discovery
(S)-N-Boc-3-Bromophenylalanine and its derivatives have emerged as valuable building blocks in pharmaceutical research and drug discovery. The compound's ability to undergo various transformations makes it a versatile scaffold for the synthesis of bioactive molecules with diverse pharmacological activities .
Research suggests that compounds derived from (S)-N-Boc-3-Bromophenylalanine have potential applications in antimalarial drug development. The integration of this building block into peptide-based structures has led to the creation of macrocyclic compounds with promising biological activities .
Synthesis of Bioactive Compounds
The versatility of (S)-N-Boc-3-Bromophenylalanine in synthetic chemistry has facilitated its incorporation into various bioactive compounds. For instance, its use in the synthesis of macrocyclic peptides has contributed to the development of potential therapeutic agents .
One example involves the synthesis of macrocycles where (S)-N-Boc-3-Bromophenylalanine serves as a key intermediate. Through a series of transformations including Boc deprotection, peptide coupling, and intramolecular cyclization, complex macrocyclic structures with potential antimalarial activity have been prepared . These compounds represent promising leads for further development in pharmaceutical research.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of (S)-N-Boc-3-Bromophenylalanine typically involves various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide valuable information about the compound's structure, purity, and identity.
NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed information about the compound's structural features, including the presence of the aromatic ring with a bromine substituent, the Boc protecting group, and the amino acid backbone. Mass spectrometry provides accurate molecular weight determination, while infrared spectroscopy helps identify functional groups such as the carboxylic acid and carbamate functionalities.
Chromatographic Analysis
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed to assess the purity of (S)-N-Boc-3-Bromophenylalanine and monitor reactions involving this compound. These methods enable the separation and identification of the compound from potential impurities or reaction mixtures.
For research applications, high-purity (S)-N-Boc-3-Bromophenylalanine is essential to ensure reliable and reproducible results. Commercial suppliers typically provide the compound with specified purity levels, accompanied by analytical data confirming its identity and quality.
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